molecular formula C25H24N4O4 B11200861 2-{3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-(3,4-dimethoxyphenyl)acetamide

2-{3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11200861
M. Wt: 444.5 g/mol
InChI Key: TUJBKNBTHXDREW-UHFFFAOYSA-N
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Description

2-{3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique pyrrolo[3,2-D]pyrimidine core, which is known for its potential biological activities. The presence of cyclopropyl, phenyl, and dimethoxyphenyl groups further enhances its chemical diversity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions One common method starts with the condensation of acetophenone derivatives with appropriate reagents to form the pyrrolo[3,2-D]pyrimidine coreThe final step involves the acylation of the pyrrolo[3,2-D]pyrimidine intermediate with 3,4-dimethoxyphenyl acetic acid under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-{3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-(3,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-{3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s pyrrolo[3,2-D]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-(3,4-dimethoxyphenyl)acetamide lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of the cyclopropyl and dimethoxyphenyl groups enhances its chemical stability and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C25H24N4O4/c1-32-20-11-8-17(12-21(20)33-2)27-22(30)14-28-13-19(16-6-4-3-5-7-16)23-24(28)25(31)29(15-26-23)18-9-10-18/h3-8,11-13,15,18H,9-10,14H2,1-2H3,(H,27,30)

InChI Key

TUJBKNBTHXDREW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C4CC4)C5=CC=CC=C5)OC

Origin of Product

United States

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